4-tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
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Overview
Description
"4-tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine" is a complex organic compound characterized by the presence of multiple functional groups, including thiadiazole, piperazine, and pyrimidine rings. This molecule exhibits unique chemical properties that make it of significant interest in various fields of scientific research, including chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine" typically involves a multi-step process starting with the formation of the thiadiazole and pyrimidine cores.
The thiadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide and a halogenating agent.
The pyrimidine core is constructed through the reaction of β-diketones with guanidine or its derivatives under basic conditions.
These two intermediate structures are then coupled using appropriate coupling agents and solvents to form the final product.
The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and temperatures ranging between 80°C to 120°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to improve efficiency and scalability. Key steps in the synthesis are optimized to minimize waste and reduce production costs, using robust catalysts and environmentally friendly solvents whenever possible.
Chemical Reactions Analysis
Types of Reactions
"4-tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine" undergoes a variety of chemical reactions:
Oxidation: The thiadiazole and piperazine rings can be oxidized under strong oxidative conditions, resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the methylsulfanyl group, potentially forming thiol derivatives.
Substitution: The functional groups present allow for nucleophilic and electrophilic substitution reactions, enabling the modification of the molecule's electronic and steric properties.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles under solvent conditions like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions often retain the core structure of the molecule but feature modified functional groups, enhancing or altering their chemical and biological activities.
Scientific Research Applications
"4-tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine" is utilized in various scientific research domains:
Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds.
Biology: Serves as a molecular probe to study biological pathways and interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the fields of oncology and antimicrobial research.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: Interacts with enzymes and receptors due to its complex structure, affecting various biological pathways.
Pathways Involved: Can modulate signaling pathways, enzyme inhibition, or receptor activation depending on its specific functional group modifications and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-6-{4-[3-(methylthio)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
4-tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholin-1-yl}-2-(methylsulfanyl)pyrimidine
4-tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
Unique Features
What sets "4-tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine" apart is the presence of the methoxymethyl group attached to the thiadiazole ring, which significantly influences its electronic properties and reactivity. Additionally, the unique combination of functional groups provides a versatile platform for further chemical modifications and research applications.
Properties
IUPAC Name |
5-[4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS2/c1-17(2,3)12-10-14(20-15(18-12)25-5)22-6-8-23(9-7-22)16-19-13(11-24-4)21-26-16/h10H,6-9,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGOXZGUVAOKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NS3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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